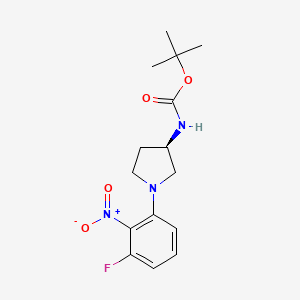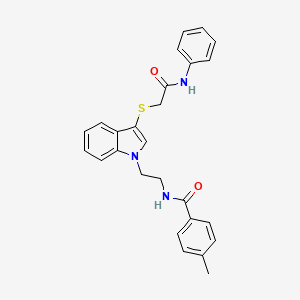![molecular formula C18H14ClNO2S2 B2631824 (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 299953-76-7](/img/structure/B2631824.png)
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H14ClNO2S2 and its molecular weight is 375.89. The purity is usually 95%.
BenchChem offers high-quality (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation
Research on thiazolidinone derivatives, including compounds similar to (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, has focused on their synthesis and pharmacological evaluation. These compounds are synthesized through various chemical reactions, aiming to explore their potential anti-cancer, HIV, antimicrobial, and anti-inflammatory activities. For instance, studies have prepared derivatives through reactions that result in compounds exhibiting promising properties in these areas, highlighting their significance in drug discovery and development processes (Patel et al., 2013).
Structural Analysis and Theoretical Investigations
Crystal structure and computational studies have provided insights into the stereochemistry and molecular interactions of thiazolidinone derivatives. Characterization techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations have been utilized to elucidate the compounds' structures. These investigations reveal the non-planar arrangements of the benzene rings and various intra- and intermolecular contacts, facilitating a deeper understanding of the compounds' chemical behavior and potential bioactivity (Khelloul et al., 2016).
Antimicrobial and Antifungal Properties
Thiazolidinone derivatives have been evaluated for their antimicrobial and antifungal properties, with several studies highlighting their effectiveness against various bacterial and fungal strains. The compounds' activities have been assessed through methods such as broth dilution, showcasing their potential as templates for the development of new antimicrobial agents. This reflects the compounds' applicability in addressing resistance to conventional antibiotics and the ongoing need for novel antimicrobial strategies (Gouda et al., 2010).
properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S2/c1-2-22-14-9-7-13(8-10-14)20-17(21)16(24-18(20)23)11-12-5-3-4-6-15(12)19/h3-11H,2H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIKMWFEJVYWHD-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2631741.png)
![2-Chloro-N-[1-(2-morpholin-4-ylethyl)-2-oxopiperidin-3-yl]propanamide](/img/structure/B2631742.png)
![(4-((4-fluorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2631743.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2631744.png)
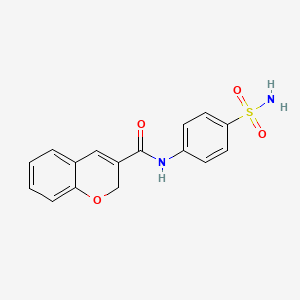
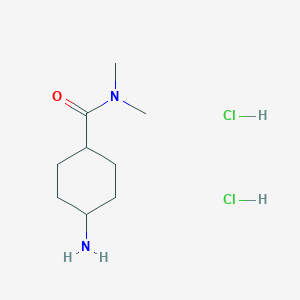

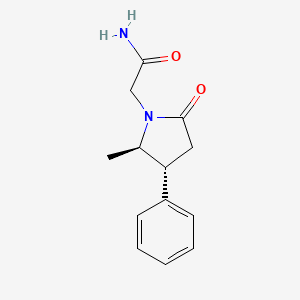
![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2631755.png)
![4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2631756.png)
